Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol
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Overview
Description
Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is a compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a formic acid moiety and a 7-oxabicyclo[4.1.0]heptane ring system, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be adapted for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,2-epoxy-:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic framework but differs in the positioning of the oxygen atom and the presence of additional functional groups.
Uniqueness
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of the formic acid moiety and the 7-oxabicyclo[4.1.0]heptane ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
119124-62-8 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C9H16O2.CH2O2/c1-7(2)5-4-6-8(3)9(7,10)11-8;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
InChI Key |
TVGCGZLEEJYODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1(O2)O)C)C.C(=O)O |
Origin of Product |
United States |
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